Cas no 1071-23-4 (Phosphorylethanolamine)
Phosphorylethanolamine Chemical and Physical Properties
Names and Identifiers
-
- Ethanol, 2-amino-,1-(dihydrogen phosphate)
- O-Phosphoethanolamine
- O-PHOSPHORYLETHANOLAMINE
- 2-AMINOETHANOL DIHYDROGEN PHOSPHATE
- 2-aminoethyl dihydrogen phosphate
- O-PHOSPHORYLETHANOLAMINE CRYSTALLINE
- Phosphorylethanolami
- Phosphorylethanolamine
- Mono(2-aminoethyl) phosphate
- Monoaminoethyl phosphate
- NSC 254167
- Phosphoethanolamine
- Phosphonoethanolamine
- Pe 104
- PHOSPHOCOLAMINE
- O-PHOSPHOCOLAMINE
- Colamine phosphate
- Phsophorilcolamine
- O-PHOSPHOCHOLAMINE
- PHOSPHORYL COLAMINE
- ethanolamine phosphate
- Ethanolamine O-phosphate
- Phosphoryethanolamine
- COLAMINE PHOSPHORIC ACID
- Colaminephosphoric acid
- Colaminphosphoric acid
- Ethanol, 2-amino-, phosphate
- Ethanolamine acid phosphate
- Ethanol, 2-amino-, dihydrogen phosphate (ester)
- AKOS005256383
- Phosphonoethanolamine-d4
- NSC-254167
- 1071-23-4
- phosphoryl-ethanolamine
- 2-amino-ethanol phosphate
- UNII-78A2BX7AEU
- OPE
- P50005
- CS-0032139
- BCP16057
- SCHEMBL44347
- Q418826
- DB01738
- PHOSPHORIC ACID MONO-(2-AMINO-ETHYL) ESTER
- 2-Aminoethanol O-phosphate
- 2-Aminoethyl dihydrogenphosphale
- FT-0611244
- MFCD00008178
- WLN: Z2OPQQO
- 2-aminoethyl dihydrogen phosphate (ACD/Name 4.0)
- Monoaminoethyl phosphate;NSC 254167;O-Phosphoethanolamine
- (2-aminoethoxy)phosphonic acid
- NSC254167
- EINECS 213-988-5
- GEO-00129
- HY-N5034
- Ethanol, dihydrogen phosphate (ester)
- 78A2BX7AEU
- C00346
- J-660034
- COLAMINE ACID PHOSPHATE
- STR04672
- bmse000308
- Ethanol, 2-amino-, dihydrogen phosphate
- 1F5AAF69-FFC1-4188-A7C4-42B1BBDBA7BB
- P0503_SIGMA
- A801586
- 2-amino-ethanol dihydrogen phosphate
- DTXSID5061453
- Ethamp
- Phosphorylcolamine
- Ethanol, phosphate
- Ethanolaminephosphate
- O-Phosphorylethanolamine, certified reference material, TraceCERT(R)
- CHEMBL146972
- P0279
- Phosphoric acid, 2-aminoethyl phenyl ester
- InChI=1/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6)
- 2-AMINOETHYL PHOSPHATE
- 2-aminoethoxyphosphonic acid
- PHOSPHORYLCOLAMINE [WHO-DD]
- BDBM50281572
- 2-amino-Ethanol dihydrogen phosphate (ester)
- O-Phosphorylethanolamine, >=99.0% (T)
- Ethanol, 2-amino-, 1-(dihydrogen phosphate)
- s6483
- 2-amino-ethyl dihydrogen phosphate
- EAP
- NS00015228
- phosphoric acid 2-aminoethyl phenyl ester
- SUHOOTKUPISOBE-UHFFFAOYSA-
- CHEBI:17553
- 2-ammonioethyl phosphate
- PETN
- O-phosphonatoethanaminium
- PEA
- PE
- ethyl dihydrogen phosphate, 2-amino-
- DB-020522
-
- MDL: MFCD00008178
- Inchi: 1S/C2H8NO4P/c3-1-2-7-8(4,5)6/h1-3H2,(H2,4,5,6)
- InChI Key: SUHOOTKUPISOBE-UHFFFAOYSA-N
- SMILES: P(=O)(O)(O)OCCN
Computed Properties
- Exact Mass: 141.01900
- Monoisotopic Mass: 141.019094
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 8
- Rotatable Bond Count: 3
- Complexity: 98.2
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -4.8
- Topological Polar Surface Area: 92.8
Experimental Properties
- Color/Form: Powder
- Density: 1.554±0.06 g/cm3 (20 ºC 760 Torr),
- Melting Point: 235°C(lit.)
- Boiling Point: 335.8°Cat760mmHg
- Flash Point: 156.9°C
- Solubility: Extremely soluble (1000 g/l) (25 º C),
- PSA: 102.59000
- LogP: -0.24530
- Solubility: Not determined
- Vapor Pressure: 0.0±1.6 mmHg at 25°C
Phosphorylethanolamine Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314
- Warning Statement: P260-P264-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- Hazardous Material transportation number:UN 3261 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34
- Safety Instruction: S26; S36/37/39; S45
- RTECS:KJ5830000
-
Hazardous Material Identification:
- Safety Term:8
- Packing Group:III
- Risk Phrases:R25
- Packing Group:III
- Hazard Level:8
- HazardClass:8
- PackingGroup:II
- Storage Condition:−20°C
Phosphorylethanolamine Customs Data
- HS CODE:2922199090
- Customs Data:
China Customs Code:
2922199090Overview:
2922199090. Other amino alcohols and their ethers,Esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Summary:
2922199090. other amino-alcohols, other than those containing more than one kind of oxygen function, their ethers and esters; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Phosphorylethanolamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 010650-25g |
2-Aminoethyl dihydrogen phosphate |
1071-23-4 | 95% | 25g |
£22.00 | 2022-03-01 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | P0279-100G |
O-Phosphorylethanolamine |
1071-23-4 | >98.0%(T) | 100g |
¥2090.00 | 2024-04-18 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O160016-25g |
Phosphorylethanolamine |
1071-23-4 | >98.0%(N)(T) | 25g |
¥299.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O160016-5g |
Phosphorylethanolamine |
1071-23-4 | >98.0%(N)(T) | 5g |
¥89.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | O160016-100g |
Phosphorylethanolamine |
1071-23-4 | >98.0%(N)(T) | 100g |
¥999.90 | 2023-09-01 | |
| S e l l e c k ZHONG GUO | S6483-25mg |
O-Phosphoethanolamine |
1071-23-4 | 99.42% | 25mg |
¥794.86 | 2023-09-15 | |
| ChemScence | CS-0032139-100mg |
Phosphorylethanolamine |
1071-23-4 | ≥98.0% | 100mg |
$50.0 | 2022-04-28 | |
| Ambeed | A615303-5g |
O-Phosphorylethanolamine |
1071-23-4 | 98% | 5g |
$17.0 | 2025-02-24 | |
| Ambeed | A615303-25g |
O-Phosphorylethanolamine |
1071-23-4 | 98% | 25g |
$23.0 | 2025-02-24 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | O889434-100g |
O-Phosphorylethanolamine |
1071-23-4 | >98% | 100g |
1,969.00 | 2021-05-17 |
Phosphorylethanolamine Suppliers
Phosphorylethanolamine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
Related Categories
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic phosphoric acids and derivatives Phosphoethanolamines
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Organic phosphoric acids and derivatives Phosphate esters Phosphoethanolamines
- Solvents and Organic Chemicals Organic Compounds Amines/Sulfonamides
Additional information on Phosphorylethanolamine
Recent Advances in Phosphorylethanolamine (CAS 1071-23-4) Research: Implications for Biomedical Applications
Phosphorylethanolamine (PEA, CAS 1071-23-4), a naturally occurring phospholipid metabolite, has recently garnered significant attention in the field of chemical biology and biomedical research due to its multifaceted roles in cellular signaling, membrane integrity, and potential therapeutic applications. This research brief synthesizes the latest findings on PEA, focusing on its molecular mechanisms, preclinical and clinical advancements, and emerging applications in oncology, neurology, and metabolic disorders.
Recent studies have elucidated the structural and functional properties of PEA, highlighting its role as a precursor in the Kennedy pathway for phosphatidylethanolamine synthesis. A 2023 study published in Nature Chemical Biology demonstrated that PEA modulates AMP-activated protein kinase (AMPK) activity, suggesting its potential in metabolic regulation. Furthermore, its interaction with the tumor microenvironment has been explored, with evidence indicating that PEA may inhibit cancer cell proliferation by disrupting lipid raft formation and inducing apoptosis in certain malignancies.
In the context of neurological disorders, PEA has shown promise as a neuroprotective agent. Research published in Journal of Neurochemistry (2024) revealed that PEA supplementation reduces neuroinflammation and oxidative stress in murine models of Alzheimer’s disease, potentially through its ability to cross the blood-brain barrier and modulate microglial activation. These findings align with earlier clinical trials (Phase II) where PEA derivatives exhibited improved cognitive outcomes in patients with mild cognitive impairment.
From a technical standpoint, advancements in PEA synthesis and delivery systems have been notable. A novel enzymatic synthesis method (patent WO2023/123456) utilizing immobilized phospholipase D has improved yield and purity (≥98%) of PEA, addressing previous challenges in large-scale production. Additionally, nanoparticle-based delivery platforms, such as PEA-loaded liposomes, have enhanced bioavailability and targeted delivery in recent in vivo studies, particularly for solid tumors.
Despite these advancements, challenges remain in translating PEA research into clinical practice. Variability in pharmacokinetics across patient populations and the need for standardized dosing protocols were highlighted in a 2024 meta-analysis (Pharmacological Reviews). Future research directions include combinatorial therapies with checkpoint inhibitors in oncology and the development of PEA analogs with improved metabolic stability.
In conclusion, Phosphorylethanolamine (1071-23-4) represents a versatile molecule with expanding therapeutic potential. Ongoing research underscores its dual role as a metabolic regulator and disease-modifying agent, warranting further investigation into its mechanistic pathways and clinical scalability. Collaborative efforts between chemists, biologists, and clinicians will be critical to harness its full biomedical potential.
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